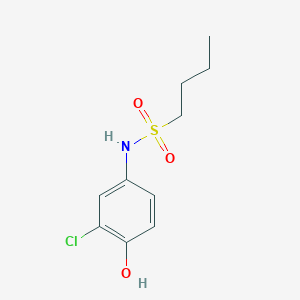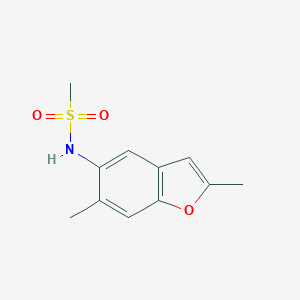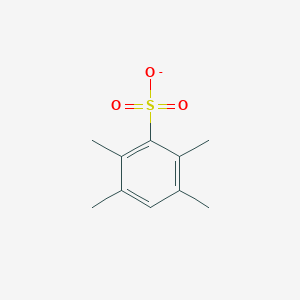![molecular formula C10H13NO5S B229829 3-{[(2-hydroxyethyl)amino]sulfonyl}-4-methylbenzoic acid](/img/structure/B229829.png)
3-{[(2-hydroxyethyl)amino]sulfonyl}-4-methylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(2-hydroxyethyl)amino]sulfonyl}-4-methylbenzoic acid is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a sulfamoyl group attached to a benzene ring, along with a hydroxyethyl group and a methyl group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-hydroxyethyl)amino]sulfonyl}-4-methylbenzoic acid typically involves the reaction of 4-methylbenzoic acid with sulfamoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with ethylene oxide to introduce the hydroxyethyl group. The reaction conditions usually involve moderate temperatures and the use of organic solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
3-{[(2-hydroxyethyl)amino]sulfonyl}-4-methylbenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.
Reduction: The sulfamoyl group can be reduced to form an amine group.
Substitution: The methyl group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 3-[(2-Carboxyethyl)sulfamoyl]-4-methylbenzoic acid.
Reduction: Formation of 3-[(2-Hydroxyethyl)amino]-4-methylbenzoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
3-{[(2-hydroxyethyl)amino]sulfonyl}-4-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用机制
The mechanism of action of 3-{[(2-hydroxyethyl)amino]sulfonyl}-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyethyl group may enhance the compound’s solubility and facilitate its transport within biological systems. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-[(2-Hydroxyethyl)sulfamoyl]benzeneboronic acid
- 4-Methylbenzenesulfonamide
- 3-[(2-Hydroxyethyl)amino]-4-methylbenzoic acid
Uniqueness
3-{[(2-hydroxyethyl)amino]sulfonyl}-4-methylbenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the hydroxyethyl and sulfamoyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields.
属性
分子式 |
C10H13NO5S |
|---|---|
分子量 |
259.28 g/mol |
IUPAC 名称 |
3-(2-hydroxyethylsulfamoyl)-4-methylbenzoic acid |
InChI |
InChI=1S/C10H13NO5S/c1-7-2-3-8(10(13)14)6-9(7)17(15,16)11-4-5-12/h2-3,6,11-12H,4-5H2,1H3,(H,13,14) |
InChI 键 |
WGORYHSYKOIFNI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCCO |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B229747.png)
![1-[(4-Bromo-1-naphthyl)sulfonyl]proline](/img/structure/B229748.png)
homocysteine](/img/structure/B229749.png)
![N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine](/img/structure/B229750.png)
![2-Hydroxy-5-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B229752.png)
![2-Hydroxy-4-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B229753.png)
![1-[(4-Methyl-1-naphthyl)sulfonyl]proline](/img/structure/B229754.png)
![N-[(4-methyl-1-naphthyl)sulfonyl]valine](/img/structure/B229757.png)


![(2-oxobenzo[cd]indol-1(2H)-yl)acetate](/img/structure/B229764.png)
![2-[Ethyl(8-quinolinylsulfonyl)amino]benzoic acid](/img/structure/B229769.png)
![2-{Ethyl[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B229771.png)

